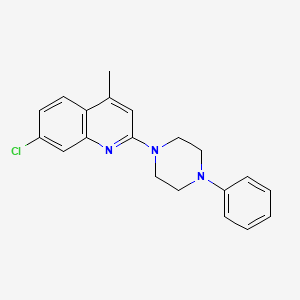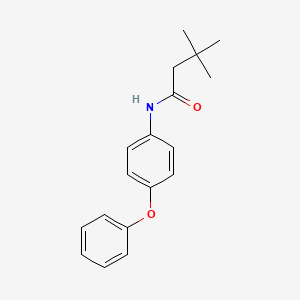
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline, also known as CPQ, is a chemical compound that belongs to the quinoline family. It has been extensively studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in signal transduction pathways in cells.
Biochemical and Physiological Effects:
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been shown to reduce the production of pro-inflammatory cytokines, which are involved in inflammation. It has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has also been extensively studied, which makes it a well-characterized compound for research purposes. However, 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline also has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline. One area of research is the development of new synthesis methods for 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline that are more efficient and environmentally friendly. Another area of research is the development of new therapeutic applications for 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline and its potential side effects.
Méthodes De Synthèse
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline can be synthesized using a variety of methods. One of the most common methods is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reaction of 2-chloro-4-methylquinoline with 4-phenylpiperazine in the presence of a base.
Propriétés
IUPAC Name |
7-chloro-4-methyl-2-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3/c1-15-13-20(22-19-14-16(21)7-8-18(15)19)24-11-9-23(10-12-24)17-5-3-2-4-6-17/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKTVONJUGDUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5853491.png)


![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)




![4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5853540.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5853548.png)
![2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate](/img/structure/B5853551.png)


